N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea
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Overview
Description
N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea is a synthetic organic compound characterized by the presence of a pyrrolidine ring and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea typically involves the reaction of N,N,N’-trimethylurea with a suitable alkyne derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the pyrrolidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like acetonitrile or DMF.
Major Products Formed
Oxidation: Formation of oxygenated derivatives such as alcohols or ketones.
Reduction: Formation of reduced derivatives such as amines or hydrocarbons.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]amine
- N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]carbamate
- N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]thiourea
Uniqueness
N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea stands out due to its specific combination of a pyrrolidine ring and a urea moiety, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
137616-43-4 |
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Molecular Formula |
C13H23N3O |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1,1,3-trimethyl-3-(5-pyrrolidin-1-ylpent-3-yn-2-yl)urea |
InChI |
InChI=1S/C13H23N3O/c1-12(15(4)13(17)14(2)3)8-7-11-16-9-5-6-10-16/h12H,5-6,9-11H2,1-4H3 |
InChI Key |
XOTKQKULKMCIHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CCN1CCCC1)N(C)C(=O)N(C)C |
Origin of Product |
United States |
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